

# Application Notes: Use of Dehydro Amlodipine Oxalate as a Reference Standard

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## Compound of Interest

Compound Name: Dehydro Amlodipine Oxalate

Cat. No.: B564258

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## Introduction

Dehydro Amlodipine, also known as Amlodipine EP Impurity D or Amlodipine USP Related Compound A, is a critical impurity and a primary degradation product of Amlodipine.[1][2][3] It forms primarily through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[3] This transformation can occur under various stress conditions, including the presence of oxidizing agents, acidic environments, and exposure to light.[4][5] As a well-characterized impurity, **Dehydro Amlodipine Oxalate** serves as an essential reference standard for pharmaceutical researchers and drug development professionals. Its use is vital for the development and validation of stability-indicating analytical methods, impurity profiling, and ensuring the quality, safety, and efficacy of Amlodipine-containing drug products.

High-purity **Dehydro Amlodipine Oxalate** is utilized to:

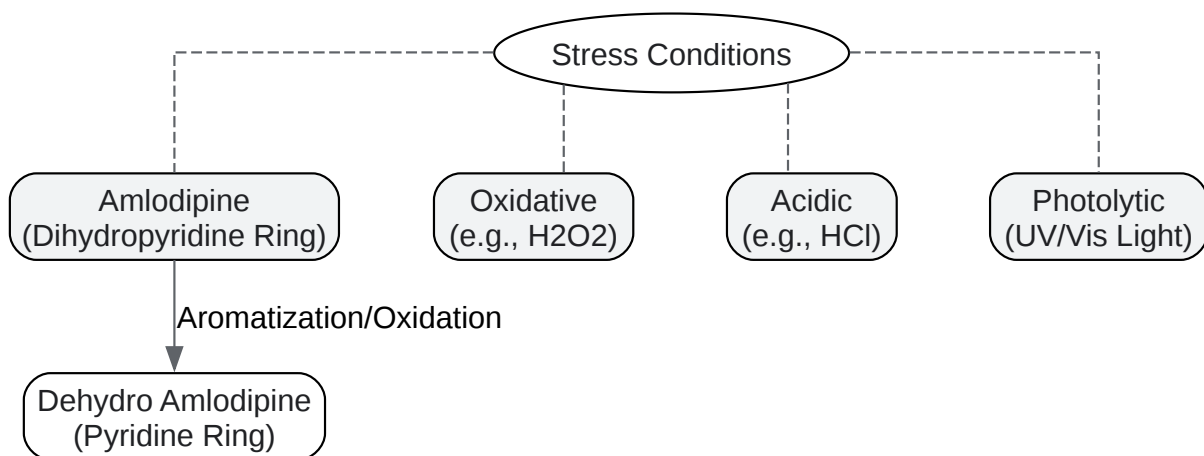
- Develop and validate robust analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
- Conduct comprehensive impurity profiling to meet regulatory requirements.
- Perform stability and forced degradation studies to understand the degradation pathways of Amlodipine and establish appropriate storage conditions and shelf-life for the drug product.

## Chemical Information

Identifier	Value
Chemical Name	3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid
Synonyms	Amlodipine EP Impurity D Oxalate Salt, Amlodipine USP Related Compound A
CAS Number	1216406-90-4
Molecular Formula	C22H25ClN2O9
Molecular Weight	496.89

## Amlodipine Degradation Pathway

The formation of Dehydro Amlodipine is a key degradation pathway for Amlodipine. The diagram below illustrates the transformation of the dihydropyridine ring of Amlodipine into the pyridine ring of Dehydro Amlodipine, a process that can be induced by oxidative, acidic, or photolytic stress.



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Amlodipine Degradation to Dehydro Amlodipine.

## Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of Amlodipine and the conditions under which Dehydro Amlodipine is formed. The following table summarizes results from various stress conditions.

Stress Condition	Reagents and Conditions	% Degradation of Amlodipine	Primary Degradation Product
Acidic Hydrolysis	5 mol/L HCl at 80°C for 6 hours	Up to 75.2%	Dehydro Amlodipine (Impurity D)
Alkaline Hydrolysis	5 mol/L NaOH at 80°C for 6 hours	Total degradation	Various hydrolysis products
Oxidative Degradation	3% H2O2 at 80°C for 6 hours	Up to 80.1%	Dehydro Amlodipine (Impurity D)
Photodegradation	Photostability chamber (UV/Vis light) for 14 days	32.2%	Dehydro Amlodipine (Impurity D)

## Experimental Protocols

### 1. Protocol for Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of **Dehydro Amlodipine Oxalate** for use in HPLC analysis.

- Objective: To prepare accurate concentrations of **Dehydro Amlodipine Oxalate** reference standard for calibration and quantification.
- Materials:
  - **Dehydro Amlodipine Oxalate** Reference Standard
  - Methanol (HPLC grade)

- Diluent (e.g., Mobile Phase or a mixture of Methanol and water)
- Volumetric flasks (Class A)
- Analytical balance
- Pipettes (calibrated)
- Procedure:
  - Stock Solution Preparation (e.g., 100 µg/mL):
    - Accurately weigh approximately 10 mg of **Dehydro Amlodipine Oxalate** Reference Standard into a 100 mL volumetric flask.
    - Add a sufficient amount of methanol to dissolve the standard completely. Sonicate if necessary.
    - Dilute to the mark with methanol and mix thoroughly.
  - Working Standard Solution Preparation (e.g., 1 µg/mL):
    - Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.
    - Dilute to the mark with the chosen diluent and mix thoroughly. This working solution is now ready for injection into the HPLC system.

## 2. Protocol for Stability-Indicating HPLC Method for Amlodipine and its Impurities

This protocol outlines a general stability-indicating HPLC method for the separation and quantification of Amlodipine and Dehydro Amlodipine.

- Objective: To separate and quantify Amlodipine and Dehydro Amlodipine (Impurity D) in a drug substance or product.
- Chromatographic Conditions:

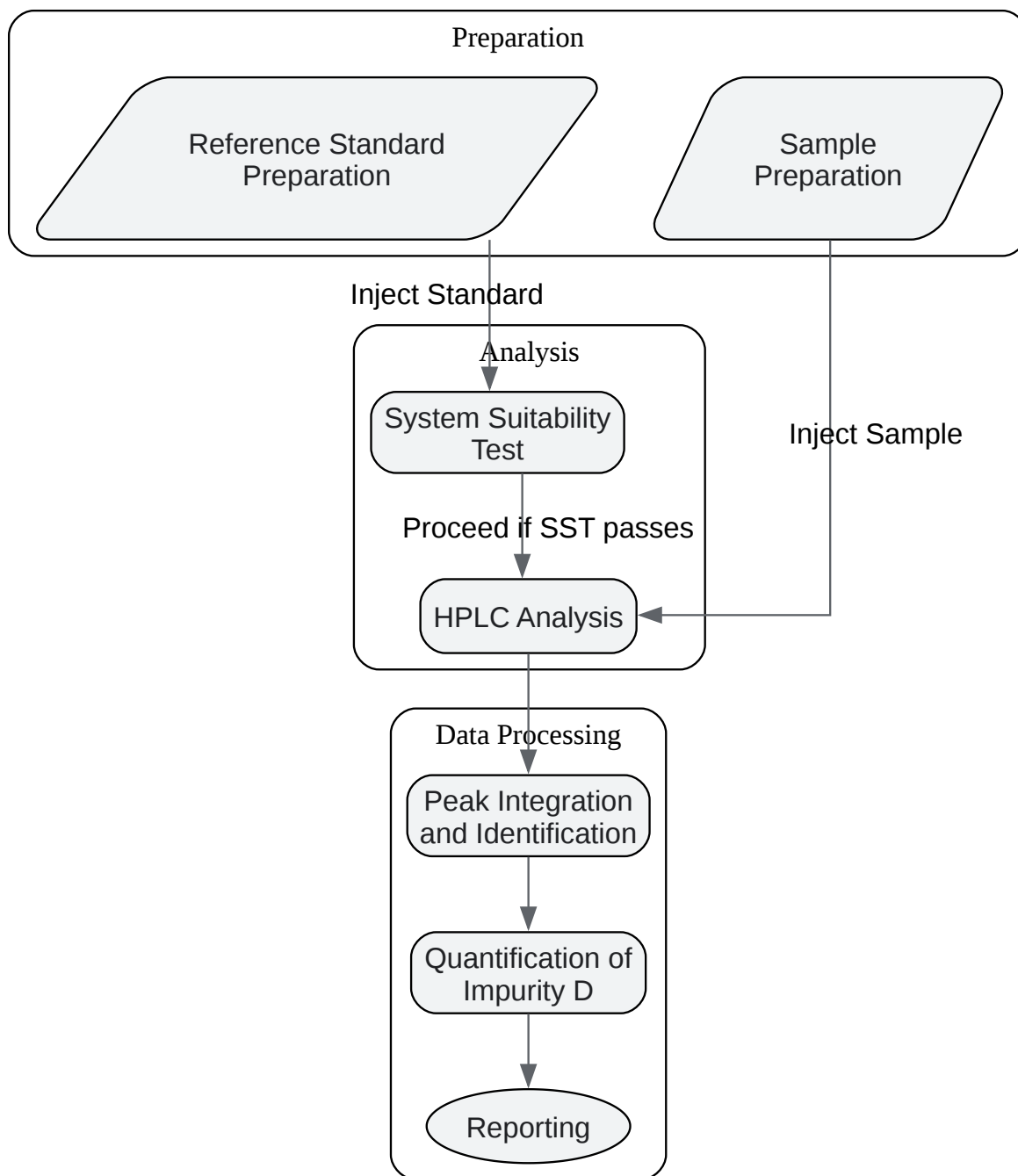
Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 3 µm particle size
Mobile Phase A	Phosphate buffer with triethylamine, pH adjusted to 2.8
Mobile Phase B	Acetonitrile
Gradient Elution	A time-based gradient can be optimized to ensure separation of all impurities.
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detection Wavelength	270 nm for Dehydro Amlodipine (Impurity D) and 340 nm for other impurities and Amlodipine.
Injection Volume	100 µL

- System Suitability:
  - Inject the working standard solution multiple times (e.g., six replicates).
  - The relative standard deviation (%RSD) for the peak area of Dehydro Amlodipine should be not more than 5.0%.
  - The resolution between the Amlodipine peak and the Dehydro Amlodipine peak should be not less than 2.0.
- Sample Preparation (from Tablets):
  - Weigh and finely powder not fewer than 20 tablets.
  - Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of Amlodipine, into a 100 mL volumetric flask.
  - Add approximately 70 mL of diluent and sonicate for 30 minutes to dissolve the drug.
  - Dilute to volume with the diluent and mix well.

- Centrifuge a portion of this solution at 4000 RPM for 15 minutes.
- Filter the supernatant through a 0.45 µm membrane filter before injection.
- Quantification:
  - The concentration of Dehydro Amlodipine in the sample is determined by comparing its peak area to the peak area of the **Dehydro Amlodipine Oxalate** working standard solution using an external standard method.

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of Amlodipine impurities using **Dehydro Amlodipine Oxalate** as a reference standard.



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Workflow for Impurity Analysis.

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